molecular formula C25H21N5O4S2 B13953353 1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]- CAS No. 63467-13-0

1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-

Cat. No.: B13953353
CAS No.: 63467-13-0
M. Wt: 519.6 g/mol
InChI Key: GBVCFNGCJAGIKC-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]- is a complex organic compound that features a unique structure combining an isoindole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. One common method includes the formation of the isoindole core through a cyclization reaction. For instance, the synthesis can be initiated by reacting a nitrile with an electrophilic carbene to form a nitrile ylide, which then undergoes a series of cyclizations and functionalizations . The reaction conditions often require the use of catalysts such as rhodium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Rhodium, copper.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione derivatives exert their effects often involves interactions with specific molecular targets. For example, these compounds can act as inhibitors of enzymes by binding to their active sites and blocking substrate access . The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione derivatives are unique due to their specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes them valuable in the design of novel materials and bioactive compounds.

Properties

CAS No.

63467-13-0

Molecular Formula

C25H21N5O4S2

Molecular Weight

519.6 g/mol

IUPAC Name

2-[2-[3-methyl-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C25H21N5O4S2/c1-15-13-16(26-11-12-30-23(31)18-5-3-4-6-19(18)24(30)32)7-9-20(15)28-29-25-27-21-10-8-17(36(2,33)34)14-22(21)35-25/h3-10,13-14,26H,11-12H2,1-2H3

InChI Key

GBVCFNGCJAGIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCCN2C(=O)C3=CC=CC=C3C2=O)N=NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C

Origin of Product

United States

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